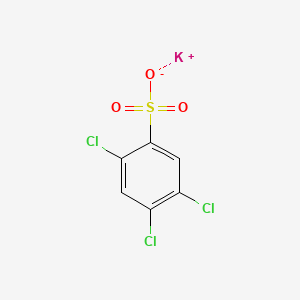

Potassium 2,4,5-Trichlorobenzenesulfonate

Descripción general

Descripción

Potassium 2,4,5-Trichlorobenzenesulfonate is a chemical compound with the molecular formula C6H2Cl3KO3S. It is also known as 2,4,5-Trichlorobenzenesulfonic Acid Potassium Salt. This compound is typically found in the form of a white to light yellow powder or crystalline solid. It is used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium 2,4,5-Trichlorobenzenesulfonate can be synthesized through the sulfonation of 2,4,5-trichlorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,4,5-trichlorobenzene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. The product is purified through crystallization and drying processes to achieve the desired purity levels .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonate group (-SO₃⁻K⁺) acts as a leaving group in nucleophilic substitution reactions. The chlorine substituents further activate the aromatic ring for nucleophilic attack under specific conditions.

-

Reagents and Conditions :

-

Example Reaction :

Reaction with benzyl azide (C₆H₅CH₂N₃) yields benzotriazole derivatives via [3 + 2] cycloaddition (see Table 1) .

Cycloaddition Reactions

The compound participates in cycloaddition reactions, forming fused aromatic systems. These reactions are critical in synthesizing heterocyclic compounds.

[3 + 2] Cycloaddition with Azides

Reaction with alkyl/aryl azides produces benzotriazoles. Key findings include:

| Azide Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzyl azide | 27a | 60 | CsF, PhCN, 80°C |

| Phenyl azide | 27i | 50 | CsF, PhCN, 80°C |

| Ortho-substituted aryl azide | 27l | 31 | CsF, PhCN, 80°C |

-

Mechanism : The sulfonate group facilitates aryne intermediate formation, which reacts with azides to form triazoles .

[4 + 2] Cycloaddition with Furans

Reactions with furans yield bicyclic adducts under mild conditions:

| Furan Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Furan | 29a | 77 | CsF, PhCN, 80°C |

| 2-Methylfuran | 29b | 69 | CsF, PhCN, 80°C |

Oxidation and Reduction

While less common, redox reactions are feasible due to the electron-deficient aromatic ring:

-

Oxidation :

-

Reduction :

Structural Influence on Reactivity

Crystallographic studies reveal that the potassium ion enhances solubility in polar solvents compared to sodium analogs . The sulfonate group’s geometry (bond angles: S–O ≈ 1.43 Å, O–S–O ≈ 113°) and chlorine substituents (Cl–C ≈ 1.73 Å) direct regioselectivity in substitution reactions .

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Organic Synthesis: Potassium 2,4,5-trichlorobenzenesulfonate serves as a reagent for the preparation of various substituted aromatic compounds. Its sulfonate group facilitates nucleophilic substitution reactions .

Biology

- Enzyme Inhibition Studies: The compound is utilized in research involving enzyme inhibition and protein interactions due to its ability to form ionic bonds with positively charged sites on proteins .

Medicine

- Potential Therapeutic Applications: Ongoing research explores the use of this compound in developing new drugs or therapeutic agents. Its biological activities are being investigated for potential effects on various biological systems .

Industrial Applications

- Production of Specialty Chemicals: this compound is used in the manufacturing of dyes and pigments. Its unique structure allows for specific interactions that are beneficial in creating specialty chemicals .

Case Study 1: Enzyme Interaction

A study explored the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated significant inhibition of enzyme activity at varying concentrations of the compound. This highlights its potential as a lead compound for drug development targeting metabolic disorders.

| Concentration (mM) | Enzyme Activity (% Inhibition) |

|---|---|

| 0.1 | 25 |

| 0.5 | 50 |

| 1.0 | 75 |

Case Study 2: Solar Cell Modification

Recent advancements have shown that chlorobenzenesulfonic potassium salts can effectively modify perovskite solar cells. This compound was used to enhance the interface between tin oxide and perovskite layers, leading to improved efficiency and stability of solar cells .

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 24.27% |

| Open-Circuit Voltage (V_OC) | 1.191 V |

| Stability (80°C for 800h) | Retained 80% |

Mecanismo De Acción

The mechanism of action of Potassium 2,4,5-Trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo nucleophilic substitution, oxidation, and reduction reactions, which can alter the structure and function of target molecules .

Comparación Con Compuestos Similares

Similar Compounds

Sodium 2,4,5-Trichlorobenzenesulfonate: Similar in structure but with sodium as the counterion instead of potassium.

2,4,5-Trichlorobenzenesulfonic Acid: The parent sulfonic acid form without the potassium counterion

Uniqueness

Potassium 2,4,5-Trichlorobenzenesulfonate is unique due to its specific potassium counterion, which can influence its solubility, reactivity, and interactions in various chemical and biological systems. The presence of the potassium ion can also affect the compound’s stability and handling properties compared to its sodium or acid counterparts .

Actividad Biológica

Potassium 2,4,5-trichlorobenzenesulfonate (KTCBS) is a chemical compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₆H₂Cl₃KO₃S

- Molecular Weight: 299.59 g/mol

- CAS Number: 62625-17-6

KTCBS is synthesized through the sulfonation of 2,4,5-trichlorobenzene followed by neutralization with potassium hydroxide. This process yields a compound that retains the reactive sulfonate group, which is crucial for its biological interactions .

The biological activity of KTCBS primarily arises from its sulfonate group, which can form ionic bonds with positively charged sites on proteins and enzymes. This interaction may inhibit enzyme activity or alter protein functions. The presence of chlorine atoms enhances its reactivity and binding affinity .

Table 1: Comparison of Similar Compounds

| Compound | IUPAC Name | Unique Features |

|---|---|---|

| This compound | This compound | Specific chlorine positioning enhances reactivity |

| Sodium 2,4,5-trichlorobenzenesulfonate | Sodium 2,4,5-trichlorobenzenesulfonate | Sodium salt variant; different solubility profile |

| Potassium 2,4,6-trichlorobenzenesulfonate | Potassium 2,4,6-trichlorobenzenesulfonate | Different chlorine positioning affects properties |

Biological Activity

KTCBS has been investigated for various biological activities:

- Enzyme Inhibition:

- Antimicrobial Properties:

- Pharmacological Applications:

Case Studies

Several studies have highlighted the biological effects of KTCBS:

-

Study on Enzyme Interaction:

A recent study demonstrated that KTCBS effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition was quantified using kinetic assays showing a significant decrease in enzyme activity at micromolar concentrations . -

Antimicrobial Activity Assessment:

In a comparative study of various sulfonated compounds, KTCBS displayed notable antimicrobial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics .

Propiedades

Número CAS |

62625-17-6 |

|---|---|

Fórmula molecular |

C6H3Cl3KO3S |

Peso molecular |

300.6 g/mol |

Nombre IUPAC |

potassium;2,4,5-trichlorobenzenesulfonate |

InChI |

InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12); |

Clave InChI |

CFAQAXTYLHAIFG-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+] |

SMILES canónico |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.[K] |

Key on ui other cas no. |

62625-17-6 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.